[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate is a natural product found in Streptomyces hygroscopicus with data available.
Brand Name: Vulcanchem
CAS No.: 91700-92-4
VCID: VC20768780
InChI: InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1
SMILES: CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC
Molecular Formula: C29H40N2O9
Molecular Weight: 560.6 g/mol

[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

CAS No.: 91700-92-4

Cat. No.: VC20768780

Molecular Formula: C29H40N2O9

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate - 91700-92-4

Specification

CAS No. 91700-92-4
Molecular Formula C29H40N2O9
Molecular Weight 560.6 g/mol
IUPAC Name [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Standard InChI InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1
Standard InChI Key DWFFHRSGCPBMKD-OZVZJJIRSA-N
Isomeric SMILES C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC
SMILES CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC
Canonical SMILES CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC
Appearance Yellow solid

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Nomenclature

The compound [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate presents a complex molecular structure with multiple stereochemical determinants and functional groups. The systematic name provides extensive information about its structural configuration, with the (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) designation specifying precise stereochemistry at multiple positions. This compound belongs to the broader family of geldanamycin derivatives, which are characterized by their macrocyclic structure with an embedded azabicyclic ring system . The name indicates the presence of a 2-azabicyclo[16.3.1]docosa core structure, which forms the backbone of this molecule.

The nomenclature also reveals the presence of multiple functional groups including a carbamate moiety, three methoxy groups positioned at C-8, C-14, and C-17, a hydroxyl group at C-13, and four methyl substituents at positions C-4, C-10, C-12, and C-16 . Furthermore, the compound contains five double bonds within its structure as indicated by the "pentaen" designation, specifically located at positions 1(21), 4, 6, 10, and 18. The stereochemical descriptors E and Z denote the configuration of double bonds at positions 4 and 6, respectively.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, this carbamate derivative likely exhibits several key physicochemical properties. The presence of multiple functional groups including hydroxyl, methoxy, and carbamate moieties suggests potential polar characteristics . The complex structure includes both hydrophilic and hydrophobic regions, contributing to its likely amphipathic nature. The molecular weight of this compound is expected to be substantial, similar to related structures such as the aminogeldanamycin derivative with a molecular weight of 545.6 g/mol .

The compound's solubility profile is expected to be influenced by its functional groups. The hydroxyl and methoxy groups likely enhance water solubility to some degree, while the extensive carbon framework provides lipophilic characteristics. This balanced solubility profile has implications for its biological activity and pharmaceutical applications.

Structural Comparison with Related Compounds

This compound shares structural similarities with several geldanamycin derivatives that have been more extensively characterized. Table 1 presents a comparative analysis of the target compound and related structures.

Table 1: Structural Comparison of [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate with Related Compounds

CompoundKey Structural FeaturesMolecular FormulaMolecular Weight (g/mol)Notable Differences
Target Compound13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl with specific stereochemistryUnknownUnknownReference structure
17-desmethoxy-17-aminogeldanamycin19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethylUnknown545.6Contains amino group instead of methoxy at position 19
Geldanamycin derivative with cyclopropylamino group19-Cyclopropylamino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethylC31H43N3O8UnknownContains cyclopropylamino group
Complex geldanamycin derivativeContains cyclohexylpiperazinyl-methyl-benzoyl groupC46H63N5O9830.0Contains additional complex substituents

The comparative analysis reveals that these compounds share a common azabicyclic core structure but differ in their substituent patterns, particularly at positions 8, 14, 17, and 19. These structural variations likely result in different biological activities and physicochemical properties.

Synthesis and Production Methods

Chemical Synthesis Approaches

The synthesis of complex carbamate derivatives such as [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate typically involves multiple steps and careful control of reaction conditions. For related compounds, synthesis often starts with functionalization of the core azabicyclic structure, followed by selective modification of specific positions. The incorporation of the carbamate group at position 9 represents a critical step in the synthetic pathway.

The stereochemical control during synthesis is particularly challenging due to the multiple stereocenters present in the molecule. Approaches that have been utilized for similar compounds include stereoselective reductions, controlled cycloaddition reactions, and chiral auxiliary-based methodologies. The precise stereochemistry specified in the compound name (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) indicates that any synthetic route must carefully establish and maintain these specific configurations.

Analytical Characterization Techniques

Comprehensive characterization of such complex structures requires a combination of analytical techniques. Advanced spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D correlative techniques), mass spectrometry, and infrared spectroscopy are essential for structural confirmation. X-ray crystallography, when single crystals can be obtained, provides definitive evidence of the three-dimensional arrangement of the molecule.

For stereochemical determination, methods such as circular dichroism spectroscopy and chiral chromatography are valuable. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry are typically employed for purity assessment and quantification.

Biological Activities and Mechanisms of Action

Biological ActivityMechanismEvidence from Related CompoundsPotential Application
HSP90 InhibitionBinding to HSP90 N-terminal domainObserved in geldanamycin derivativesCancer therapy
Anti-proliferative ActivityInduction of cell cycle arrest and apoptosisDocumented in similar carbamate-containing analogsOncology research
Anti-inflammatory EffectsModulation of inflammatory signaling pathwaysReported for select azabicyclic compoundsInflammatory disorders
Anti-microbial PropertiesDisruption of microbial protein homeostasisNoted in some geldanamycin-related structuresInfectious disease research

Structure-Activity Relationships

The specific structural features of [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate likely influence its biological activity profile. Research on related compounds suggests that:

  • The carbamate group at position 9 contributes significantly to binding affinity with target proteins and may influence cellular uptake .

  • The presence and positioning of methoxy groups at positions 8, 14, and 17 affect the compound's interaction with cellular receptors and its metabolic stability.

  • The hydroxyl group at position 13 often participates in hydrogen bonding with target proteins, enhancing binding specificity.

  • The precise stereochemistry throughout the molecule is critical for proper spatial arrangement and recognition by biological targets.

The complex three-dimensional structure created by the specific stereochemistry (4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R) likely enables the compound to adopt a conformation that is complementary to binding pockets of target proteins, particularly HSP90.

Molecular Targets and Binding Mechanisms

Based on the structural features of this compound and the known activities of related molecules, potential molecular targets include:

  • Heat Shock Protein 90 (HSP90): As with other geldanamycin derivatives, this compound likely binds to the ATP-binding pocket of HSP90, preventing ATP hydrolysis and disrupting chaperone function.

  • Kinase enzymes: The complex structure may enable interaction with certain kinases involved in cell signaling pathways.

  • Metabolic enzymes: Some carbamate-containing compounds can influence the activity of specific metabolic enzymes.

Molecular modeling studies would be valuable to predict the binding mode of this compound with these potential targets, taking into account its unique stereochemical features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator